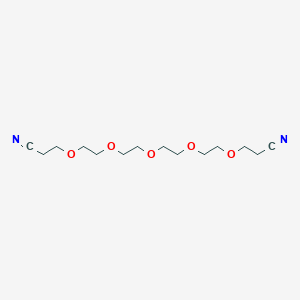

Bis-Cyano-PEG5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLWARHCXXPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Bis-Cyano-PEG5?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and handling of Bis-Cyano-PEG5, a homobifunctional polyethylene glycol (PEG) linker. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of nitrile and PEG chemistry to offer practical insights for its application in research and development.

Core Chemical Properties

This compound, also known as 3,3'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-1-carbonitrile), is a polyethylene glycol derivative with five ethylene glycol units capped at both ends with a cyanoethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 41263-79-0 | SiChem GmbH |

| Molecular Formula | C14H24N2O5 | SiChem GmbH |

| Molecular Weight | 300.36 g/mol | SiChem GmbH |

| Appearance | Not specified (likely a colorless to pale yellow liquid or low-melting solid) | Inferred from similar PEG compounds |

| Purity | > 95% | SiChem GmbH |

| Solubility | Expected to be soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | Inferred from properties of similar PEG compounds. |

| Storage | Store at -20°C for long-term stability. | Inferred from supplier recommendations for similar PEG reagents. |

Reactivity and Chemical Transformations

The primary reactive sites of this compound are the terminal nitrile (cyano) groups. These groups can undergo several chemical transformations, making the molecule a versatile linker for bioconjugation and materials science.

Reduction to Primary Amines

The most common and synthetically useful reaction of the nitrile groups is their reduction to primary amines. This transformation converts the bifunctional cyano linker into a bifunctional amine linker (Bis-Amino-PEG5), which can then be used for conjugation to molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.

Common reducing agents for this transformation include:

-

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that provides high yields of the primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered milder than using metal hydrides.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This would convert this compound into a dicarboxylic acid-terminated PEG linker. This transformation provides another route to a bifunctional linker with different reactivity, suitable for carbodiimide-mediated couplings (e.g., with EDC/NHS) to primary amines.

Potential Applications

The versatility of the cyano group allows for the use of this compound as a precursor to other bifunctional linkers, primarily the diamino-PEG5 derivative. These linkers are valuable in several areas of drug development and research:

-

Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect the antibody to the cytotoxic payload. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.

-

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Bifunctional PEGs are commonly employed for this purpose.

-

Surface Modification: The bifunctional nature of the derived linkers allows for the modification of surfaces, nanoparticles, or hydrogels to introduce specific functionalities for targeted drug delivery or diagnostic applications.

-

Peptide and Protein Modification: The diamino-PEG5 derivative can be used to crosslink proteins or to conjugate peptides to other molecules.

Experimental Protocols (Exemplary)

The following are proposed experimental protocols based on standard organic chemistry procedures for the transformation and subsequent use of nitrile-containing compounds. Note: These are illustrative protocols and should be optimized for specific applications.

Protocol for Reduction of this compound to Bis-Amino-PEG5

This protocol describes the reduction of the terminal cyano groups to primary amines using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of LiAlH₄ (typically 2-3 equivalents per nitrile group) in the same anhydrous solvent to the stirred solution of this compound.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0°C.

-

Stir the resulting mixture vigorously until two clear layers form.

-

Separate the organic layer. Extract the aqueous layer with additional diethyl ether or THF (2-3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Bis-Amino-PEG5.

-

The product can be further purified by column chromatography if necessary.

Characterization of Bis-Amino-PEG5

The successful conversion to the diamine can be confirmed by:

-

FT-IR Spectroscopy: Disappearance of the C≡N stretch (around 2250 cm⁻¹) and appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹).

-

¹H NMR Spectroscopy: Appearance of new signals corresponding to the methylene groups adjacent to the newly formed amino groups.

-

Mass Spectrometry: Confirmation of the expected molecular weight for the diamine product.

Visualizing the Experimental Workflow

The following diagrams illustrate the chemical transformation and a potential application workflow.

Bis-Cyano-PEG5 structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and potential applications of Bis-Cyano-PEG5, a homobifunctional polyethylene glycol (PEG) linker. The information is tailored for professionals in the fields of bioconjugation, drug delivery, and materials science.

Core Properties of this compound

This compound, also known by its systematic name 4,7,10,13,16-Pentaoxanonadecanedinitrile, is a PEG derivative with five ethylene glycol units and terminal cyano (nitrile) groups. These reactive termini make it a valuable building block for chemical synthesis and bioconjugation.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 41263-79-0 | |

| Molecular Formula | C14H24N2O5 | |

| Molecular Weight | 300.35 g/mol | |

| SMILES | N#CCCOCCOCCOCCOCCOCCC#N | |

| Purity | Typically >95% |

Chemical Structure and Reactivity

The structure of this compound features a flexible, hydrophilic PEG core with a nitrile group at each end. The PEG backbone enhances solubility in aqueous and many organic solvents, a crucial feature for biological applications.

The terminal nitrile groups are the primary sites of reactivity. They can undergo various chemical transformations, most notably reduction to primary amines. This conversion is a key step in leveraging this compound as a linker, as the resulting diamino-PEG5 can be conjugated to biomolecules or other chemical entities.

Logical Relationship: Conversion to Diamino-PEG5

The conversion of the nitrile groups to primary amines is a fundamental reaction for the application of this compound. This process is typically achieved through reduction.

Caption: Reaction pathway for the conversion of this compound to Diamino-PEG5.

Experimental Protocols

Representative Protocol: Reduction of this compound to Diamino-PEG5

Objective: To convert the terminal nitrile groups of this compound to primary amine groups.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride in THF to the stirred solution of this compound at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake with THF or DCM.

-

Extraction: Combine the filtrate and the washings and extract with DCM.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by precipitation from a solution in DCM by the addition of cold diethyl ether, followed by filtration and drying under vacuum.

-

Characterization: Confirm the structure of the resulting Diamino-PEG5 using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable substance. It reacts violently with water. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Potential Applications and Workflows

The primary utility of this compound lies in its role as a precursor to diamino-PEG linkers. These linkers are widely used in various biomedical and biotechnological applications.

Experimental Workflow: Bioconjugation

The diamino-PEG5 derived from this compound can be used to crosslink or conjugate molecules containing amine-reactive functional groups, such as carboxylic acids (often activated as NHS esters) or aldehydes.

Caption: A generalized workflow for the use of this compound in bioconjugation.

Applications for such PEGylated conjugates include:

-

Drug Delivery: Improving the solubility and circulation half-life of small molecule drugs or protein therapeutics.

-

Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between an antibody and a cytotoxic payload.

-

Surface Modification: Functionalizing nanoparticles, liposomes, or medical device surfaces to enhance biocompatibility and reduce non-specific protein adsorption.

-

Hydrogel Formation: Acting as a crosslinker in the formation of hydrogels for tissue engineering and controlled release applications.

A Technical Guide to the Synthesis and Purification of Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed methodology for the synthesis and purification of Bis-Cyano-PEG5. Due to the limited availability of a specific, published protocol for this molecule, the following procedures are based on analogous and well-established chemical transformations for polyethylene glycol (PEG) derivatives. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and bioconjugation.

Introduction

This compound, also known as dicyano-PEG5, is a homobifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer terminated on both ends by a cyano (nitrile) group. The cyano groups can be utilized in various chemical reactions, including reduction to amines, hydrolysis to carboxylic acids, or in cycloaddition reactions, making this compound a versatile tool in chemical biology and drug delivery. The PEG linker itself imparts water solubility and can reduce the immunogenicity of conjugated molecules.

This guide outlines a potential two-step synthetic pathway and subsequent purification strategy for this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound from pentaethylene glycol involves a two-step process:

-

Activation of Terminal Hydroxyl Groups: The terminal hydroxyl groups of pentaethylene glycol are first converted into a better leaving group, such as a tosylate or mesylate. This is a common strategy to facilitate subsequent nucleophilic substitution.

-

Nucleophilic Substitution with Cyanide: The activated PEG intermediate is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the terminal cyano groups.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |

| Pentaethylene Glycol | C10H22O6 | 238.28 | >98% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | >98% | Sigma-Aldrich |

| Triethylamine | C6H15N | 101.19 | >99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous, >99.8% | Sigma-Aldrich |

| Sodium Cyanide | NaCN | 49.01 | >97% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | Anhydrous, >99.9% | Sigma-Aldrich |

Experimental Protocols

Step 1: Synthesis of Pentaethylene Glycol Ditosylate

-

To a solution of pentaethylene glycol (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude pentaethylene glycol ditosylate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified pentaethylene glycol ditosylate (1 eq.) in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (2.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction progress by TLC or FTIR (disappearance of the tosylate peaks and appearance of a nitrile peak).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is recommended to achieve high purity (>95%).

Purification Techniques

| Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary purification method to remove unreacted starting materials and major byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice. |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Can be effective in separating PEGylated species of different lengths, though less so for species with small size differences. |

| Preparative HPLC | High-resolution separation based on polarity. | Can be used as a final polishing step to achieve very high purity. A reverse-phase C18 column is often suitable. |

Proposed Purification Protocol

-

Initial Purification by Column Chromatography:

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Final Purification by Preparative HPLC (if necessary):

-

Dissolve the product from the column chromatography in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution onto a preparative reverse-phase HPLC column.

-

Elute with a suitable mobile phase gradient (e.g., increasing acetonitrile concentration in water).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the final pure product.

-

Purification Workflow

Caption: Proposed purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the nitrile functional group (a characteristic peak around 2250 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations

-

Cyanide Compounds: Sodium cyanide and potassium cyanide are extremely toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Solvents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and has a strong odor. Handle all organic solvents in a fume hood.

-

General Precautions: Follow standard laboratory safety procedures at all times.

This guide provides a comprehensive, albeit proposed, framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.

Navigating the Solubility of Bis-Cyano-PEG5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-Cyano-PEG5 in both aqueous and organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes the known properties of polyethylene glycol (PEG) and the influence of cyano functional groups to provide a robust predictive analysis and practical experimental guidance.

Core Concepts: Understanding the Moiety

This compound is a polyethylene glycol derivative end-capped with cyano (-C≡N) groups at both terminals. The solubility of this molecule is governed by the interplay between the hydrophilic ethylene glycol backbone and the polar, yet distinct, nature of the terminal cyano groups.

-

Polyethylene Glycol (PEG) Backbone: The repeating oxyethylene units in the PEG chain are responsible for its inherent hydrophilicity and solubility in water. This is due to the ability of the ether oxygens to form hydrogen bonds with water molecules.[1][2] PEGs are also soluble in many polar organic solvents.[3]

-

Cyano (-C≡N) Functional Groups: The cyano group is a strongly polar functional group due to the significant dipole moment of the carbon-nitrogen triple bond.[4] This polarity can enhance solubility in polar solvents. Nitriles (organic compounds containing a cyano group) with short alkyl chains are soluble in water, with solubility decreasing as the chain length increases.[4][5]

Predicted Solubility Profile of this compound

Based on the properties of its constituent parts, a qualitative solubility profile for this compound can be predicted. The relatively short PEG chain (5 repeating units) suggests that its solubility behavior will be significantly influenced by the terminal cyano groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble to Highly Soluble | The hydrophilic PEG backbone and the polar cyano groups are expected to interact favorably with water molecules. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Highly Soluble | These solvents are effective at solvating polar molecules and are commonly used for dissolving functionalized PEGs. |

| Polar Protic | Methanol, Ethanol | Soluble | The polarity of these alcohols will facilitate the dissolution of the polar this compound. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | While less polar than protic solvents, these can often dissolve PEGs and other polar organic molecules. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following general experimental protocols can be employed.

Visual Solubility Assessment (Kinetic Method)

This method provides a rapid, qualitative or semi-quantitative determination of solubility.

Methodology:

-

Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.

-

Observation: Vigorously vortex the vial for 1-2 minutes.

-

Assessment: Visually inspect the solution against a dark background for any undissolved particles.

-

Titration: If the compound dissolves completely, add another pre-weighed portion of the compound and repeat the process until saturation is reached (i.e., solid material remains after vortexing). If the initial amount does not dissolve, incrementally add more solvent until a clear solution is obtained.

-

Calculation: Express the solubility as an approximate concentration (e.g., mg/mL).

Saturated Solution Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of the compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or by gravimetric analysis after solvent evaporation).

-

Calculation: The determined concentration represents the thermodynamic solubility.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

Caption: Key factors influencing the solubility of functionalized PEG compounds.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to experimentally determine the solubility in the specific solvent systems and conditions relevant to your research.

References

The Versatility of Cyano-Functionalized PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in drug delivery and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The introduction of a terminal cyano (nitrile) group onto a PEG linker unlocks a unique set of chemical reactivities, providing a versatile handle for a variety of conjugation and modification strategies. This technical guide delves into the core reactivity of the cyano group on a PEG linker, presenting key chemical transformations with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing the full potential of these valuable reagents.

Core Reactivity of the Cyano Group

The cyano group (C≡N) is a highly polar functional group characterized by a triple bond between a carbon and a nitrogen atom. The electronegativity of the nitrogen atom renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation for the diverse chemical transformations that cyano-functionalized PEG linkers can undergo.

Key Chemical Transformations of Cyano-PEG Linkers

The terminal cyano group of a PEG linker can be efficiently converted into other valuable functional groups, primarily primary amines and carboxylic acids, or can participate in cycloaddition reactions. These transformations are crucial for subsequent conjugation to biomolecules or for altering the physicochemical properties of the PEG linker itself.

Reduction to Primary Amines

The reduction of a cyano group to a primary amine (-CH₂NH₂) is a fundamental transformation that introduces a nucleophilic amine group at the terminus of the PEG chain. This amine group can then be used for a wide range of bioconjugation reactions, such as amidation with activated carboxylic acids (e.g., NHS esters) on proteins or other molecules. While direct quantitative data for the reduction of cyano-terminated PEGs is not abundant in publicly available literature, high-yielding protocols for the analogous reduction of azide-terminated PEGs to amino-terminated PEGs provide a strong precedent for achieving high conversion rates.

Quantitative Data for an Analogous Reduction of Azido-PEG to Amino-PEG [2]

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | End-group Conversion (%) |

| α,ω-diazido PEG (1.5k) | Zn, NH₄Cl | Water/DCM | 80 | 72 | 74 | >95 |

| α-azido-ω-methoxy PEG (5k) | Zn, NH₄Cl | Water/DCM | 80 | 72 | 99 | >99 |

| α-azido-ω-methoxy PEG (35k) | Zn, NH₄Cl | Water/DCM | 80 | 72 | 82 | >99 |

Experimental Protocol: Reduction of Cyano-Terminated PEG to Amino-Terminated PEG (Adapted from Azide Reduction) [2]

This protocol is adapted from a high-yielding method for the reduction of azide-terminated PEGs.

Materials:

-

Cyano-terminated PEG (e.g., mPEG-CN)

-

Zinc dust (Zn)

-

Ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Ultrapure water

Procedure:

-

Dissolve the cyano-terminated PEG in a minimal amount of dichloromethane (DCM).

-

To this solution, add ultrapure water, followed by ammonium chloride and zinc dust. The molar ratio of PEG-CN:NH₄Cl:Zn should be approximately 1:10:5.

-

Heat the biphasic mixture to 80°C with vigorous stirring for 48-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the nitrile peak (around 2250 cm⁻¹).

-

After cooling to room temperature, add 1 M NaOH solution to the mixture.

-

Extract the aqueous phase with DCM (5 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate in vacuo to obtain the amino-terminated PEG.

-

The final product should be dried under high vacuum.

Characterization: The conversion of the cyano group to a primary amine can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. In ¹³C NMR, the disappearance of the nitrile carbon signal and the appearance of a new signal for the carbon adjacent to the amine group (typically around 41-42 ppm) indicates successful conversion.[1]

Hydrolysis to Carboxylic Acids

The hydrolysis of the cyano group provides a straightforward method to introduce a terminal carboxylic acid (-COOH) onto the PEG linker. This carboxylic acid can then be activated (e.g., as an NHS ester) for subsequent conjugation to amine-containing biomolecules. The hydrolysis can be performed under either acidic or basic conditions.[3][4]

Quantitative Data (General Conditions)

| Reaction | Reagents | Conditions | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid |

| Basic Hydrolysis | Aqueous NaOH or KOH | Heat under reflux | Carboxylate Salt |

Experimental Protocol: Acid Hydrolysis of Cyano-Terminated PEG [4][5]

Materials:

-

Cyano-terminated PEG (e.g., mPEG-CN)

-

Dilute hydrochloric acid (e.g., 6 M HCl)

-

Sodium hydroxide solution for neutralization

-

Dichloromethane (DCM) or another suitable organic solvent for extraction

-

Sodium chloride (for brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the cyano-terminated PEG in the dilute hydrochloric acid solution.

-

Heat the mixture under reflux for several hours (e.g., 4-24 hours). The reaction can be monitored by TLC or by the evolution of ammonia gas (under basic conditions).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a sodium hydroxide solution to a pH of approximately 7.

-

Extract the aqueous solution with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the carboxylic acid-terminated PEG.

Characterization: Successful hydrolysis can be confirmed by the disappearance of the nitrile peak in the IR spectrum and by NMR spectroscopy. In ¹³C NMR, the appearance of a carbonyl carbon signal (typically in the range of 170-180 ppm) is indicative of the carboxylic acid.

References

Bifunctional Cyano-Terminated PEG: A Technical Guide to Advanced Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, has revolutionized the field of drug delivery and biomaterials. By creating a hydrophilic shield, PEGylation enhances the systemic circulation time of therapeutics, improves stability, and reduces immunogenicity. While traditional PEGylation often employs functional groups like hydroxyl, carboxyl, or amine, the use of bifunctional PEGs with more specialized terminal groups offers enhanced control and versatility in bioconjugation. This technical guide focuses on the potential applications of bifunctional cyano-terminated PEG, a class of reagents poised to enable more specific and efficient conjugation chemistries for the next generation of targeted therapies and advanced drug delivery systems. The cyano group, with its unique reactivity, opens avenues for novel ligation strategies, offering a valuable tool in the design of sophisticated bioconjugates and functionalized nanoparticles.

Core Concepts and Advantages of Cyano-Terminated PEG

Bifunctional PEGs possess distinct functional groups at each terminus of the polymer chain, allowing for sequential and site-specific conjugation to different molecules. A bifunctional cyano-terminated PEG typically features a cyano group (-C≡N) at one end and a different reactive group, such as a carboxyl (-COOH), amine (-NH2), or thiol (-SH), at the other. This heterobifunctional nature is crucial for creating complex biomolecular architectures.

The primary advantage of the cyano group in this context lies in its potential for specific and controlled chemical transformations. While less commonly employed than other functional groups, the nitrile functionality can participate in a variety of organic reactions, offering an alternative to more traditional bioconjugation chemistries. For instance, the cyano group can be involved in cycloaddition reactions or can be chemically reduced to an amine for subsequent conjugation, providing a masked amine functionality. This allows for a multi-step conjugation strategy where the cyano group remains inert during the initial reaction of the other terminal group.

Potential Applications

The unique properties of bifunctional cyano-terminated PEG lend themselves to a range of applications in drug development and biomedical research:

-

Drug Delivery Systems: Cyano-terminated PEGs can be incorporated into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. The second functional group can be used to attach the PEG to the nanoparticle surface, while the cyano terminus can be used for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules. This approach facilitates the development of targeted drug delivery systems with enhanced specificity and efficacy.

-

Bioconjugation and Protein Modification: These reagents can be used to PEGylate proteins and peptides. The choice of the second functional group allows for selective attachment to specific amino acid residues on the protein surface. The cyano group can then be used for further modification, such as the attachment of a second protein, a small molecule drug, or an imaging agent.

-

Surface Modification: Bifunctional cyano-terminated PEGs are valuable for modifying the surfaces of medical devices, biosensors, and diagnostic platforms. The second functional group can anchor the PEG to the surface, creating a hydrophilic and biocompatible coating that reduces non-specific protein adsorption. The exposed cyano groups can then be used to immobilize specific biomolecules, such as enzymes or antibodies, for various analytical and diagnostic applications.

Experimental Protocols and Methodologies

The successful application of bifunctional cyano-terminated PEG relies on well-defined experimental protocols. Below are generalized methodologies for key experimental procedures.

Characterization of Bifunctional Cyano-Terminated PEG

Accurate characterization of the starting PEG reagent is critical. The following techniques are essential to confirm its structure, purity, and functionality.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the presence of the cyano group and the other functional group.

-

Methodology:

-

Obtain a small sample of the bifunctional cyano-terminated PEG.

-

Prepare the sample for analysis (e.g., as a thin film or mixed with KBr to form a pellet).

-

Acquire the FTIR spectrum over a suitable wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Look for a characteristic sharp absorption peak for the nitrile group (-C≡N) stretching vibration, typically found in the range of 2260-2240 cm⁻¹. Also, identify the characteristic peaks for the other functional group (e.g., a broad O-H stretch for a carboxyl group around 3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹). The presence of the strong C-O-C ether stretch around 1100 cm⁻¹ is characteristic of the PEG backbone.[1][2]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure, determine the molecular weight, and verify the presence and location of the terminal functional groups.

-

Methodology:

-

Dissolve a precise amount of the PEG derivative in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: In the ¹H NMR spectrum, the large peak at approximately 3.6 ppm corresponds to the repeating ethylene glycol units. Signals from the protons adjacent to the terminal functional groups will appear at different chemical shifts. By comparing the integration of the terminal group protons to the repeating unit protons, the molecular weight can be estimated.[3] In the ¹³C NMR spectrum, the carbon of the cyano group will have a characteristic chemical shift.

-

Nanoparticle Formulation with Bifunctional Cyano-Terminated PEG

This protocol outlines a general method for preparing PEGylated nanoparticles using a bifunctional cyano-terminated PEG.

-

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer.

-

Bifunctional cyano-terminated PEG with a second functional group (e.g., carboxyl-PEG-cyano).

-

Drug to be encapsulated.

-

Organic solvent (e.g., acetone or dichloromethane).

-

Aqueous solution (e.g., deionized water or buffer).

-

Surfactant (optional).

-

-

Methodology (Nanoprecipitation Technique):

-

Dissolve the PLGA and the bifunctional cyano-terminated PEG in the organic solvent. If the drug is hydrophobic, it can also be dissolved in this phase.

-

Slowly inject the organic phase into the aqueous phase under constant stirring.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

-

Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess PEG.

-

Resuspend the purified nanoparticles in a suitable buffer for storage or further functionalization.

-

Bioconjugation to the Cyano-Terminus

The following is a conceptual workflow for conjugating a biomolecule (e.g., an antibody) to the cyano-terminus of the PEG on a nanoparticle surface. This often involves the chemical modification of the cyano group.

-

Step 1: Reduction of the Cyano Group to an Amine:

-

The cyano-terminated PEG on the nanoparticle surface can be reduced to a primary amine using a mild reducing agent suitable for biological applications.

-

Careful selection of the reducing agent and reaction conditions is crucial to avoid damaging the nanoparticle structure or the encapsulated drug.

-

-

Step 2: Antibody Conjugation to the Newly Formed Amine Group:

-

Activate the carboxyl groups on the antibody using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

-

Incubate the amine-functionalized nanoparticles with the activated antibody. The primary amines on the nanoparticle surface will react with the NHS-activated carboxyl groups on the antibody to form stable amide bonds.

-

Quench the reaction and purify the antibody-conjugated nanoparticles to remove unconjugated antibodies and residual crosslinkers.

-

Visualizing Workflows and Pathways

To better illustrate the processes involved in the application of bifunctional cyano-terminated PEG, Graphviz (DOT language) can be used to create clear and concise diagrams.

Experimental Workflow: Nanoparticle Formulation and Bioconjugation

Caption: Workflow for nanoparticle formulation and bioconjugation.

Cellular Uptake and Drug Release Pathway

Caption: Cellular uptake and drug release mechanism.

Quantitative Data and Performance Metrics

While specific quantitative data for bifunctional cyano-terminated PEG is still emerging in the literature, the following tables present hypothetical yet representative data to illustrate the expected performance metrics that should be evaluated when developing such systems. These tables are intended to serve as a template for researchers to structure their own findings.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

| Formulation Code | PEG Derivative | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |

| NP-Control | None | 150 ± 5.2 | 0.25 ± 0.03 | -25.3 ± 1.8 | 5.1 ± 0.4 | 85.2 ± 3.1 |

| NP-PEG-COOH | COOH-PEG-COOH | 165 ± 4.8 | 0.18 ± 0.02 | -15.1 ± 1.5 | 4.8 ± 0.3 | 82.5 ± 2.8 |

| NP-PEG-CN | COOH-PEG-CN | 168 ± 5.1 | 0.19 ± 0.02 | -14.8 ± 1.6 | 4.9 ± 0.4 | 83.1 ± 3.0 |

Table 2: In Vitro Drug Release Profile

| Formulation Code | % Drug Released at 24h (pH 7.4) | % Drug Released at 24h (pH 5.5) |

| NP-Control | 65.2 ± 4.5 | 75.8 ± 5.1 |

| NP-PEG-COOH | 40.1 ± 3.8 | 55.3 ± 4.2 |

| NP-PEG-CN | 38.9 ± 3.5 | 53.7 ± 4.0 |

Table 3: In Vivo Pharmacokinetic Parameters

| Formulation Code | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) |

| Free Drug | 1.2 ± 0.3 | 15.6 ± 2.1 |

| NP-Control | 8.5 ± 1.1 | 120.4 ± 10.5 |

| NP-PEG-COOH | 24.3 ± 2.5 | 450.8 ± 35.2 |

| NP-PEG-CN | 25.1 ± 2.8 | 465.2 ± 38.7 |

Conclusion and Future Perspectives

Bifunctional cyano-terminated PEG represents a promising class of reagents for advanced applications in drug delivery and bioconjugation. The unique reactivity of the cyano group offers the potential for novel and highly specific ligation chemistries, expanding the toolbox available to researchers and drug developers. While further studies are needed to fully elucidate the comparative advantages and to establish optimized protocols, the conceptual framework presented in this guide highlights the significant potential of these molecules. Future research should focus on exploring the diverse reactivity of the cyano terminus, quantifying the performance of cyano-PEGylated systems in comparison to established alternatives, and investigating their in vivo behavior and therapeutic efficacy. As the demand for more sophisticated and targeted therapies continues to grow, bifunctional cyano-terminated PEGs are well-positioned to play a crucial role in the development of next-generation nanomedicines and bioconjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-2-Cyanobenzothiazole-PEG5 (Bis-CBT-PEG5) Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with Bis-2-Cyanobenzothiazole-PEG5 (Bis-CBT-PEG5) in bioconjugation. This homobifunctional crosslinker leverages the unique reactivity of the 2-cyanobenzothiazole (CBT) group for the site-specific ligation of biomolecules, particularly those bearing an N-terminal cysteine residue.

Core Mechanism of Action: The Luciferin-Inspired Condensation

The bioconjugation chemistry of Bis-CBT-PEG5 is centered around the reaction between the 2-cyanobenzothiazole moiety and a 1,2-aminothiol group, most commonly found in an N-terminal cysteine residue of a peptide or protein. This reaction is inspired by the final step in the biosynthesis of D-luciferin, the substrate for the firefly luciferase enzyme.[1][2]

The process is a bioorthogonal "click" reaction, characterized by its high efficiency, selectivity, and compatibility with physiological conditions.[1][2] The reaction proceeds rapidly in aqueous solutions at neutral pH (around 7.4).[2][3]

The key steps of the primary reaction pathway are:

-

Nucleophilic Attack: The sulfur atom of the cysteine's thiol group attacks the electrophilic carbon of the cyano group on the CBT moiety.

-

Cyclization: An intramolecular cyclization occurs where the N-terminal amine attacks the intermediate, leading to the formation of a stable thiazoline ring.[4]

An alternative reaction pathway can occur under mildly basic conditions, resulting in the formation of an N-terminal amidine. This pathway leaves the cysteine's thiol group unmodified and available for subsequent conjugation with other thiol-reactive reagents.[4][5][6]

Quantitative Data Summary

The efficiency of the CBT-cysteine condensation has been quantified, demonstrating its rapid kinetics. The following tables summarize the available quantitative data for this bioconjugation reaction.

| Parameter | Value | Reactants | Conditions | Reference |

| Second-Order Rate Constant (k₂) | 9.2 M⁻¹s⁻¹ | 2-Cyanobenzothiazole and a generic 1,2-aminothiol | Not specified | [7] |

| Second-Order Rate Constant (k₂) | 17 M⁻¹s⁻¹ | Biotin-PEG₄-CBT and Ub-CX10R7 peptide tag | PBS buffer, pH 7.4, 37°C | [3] |

| Parameter | Value | Reactants | Conditions | Reference |

| Reaction Yield | >90% | 2-Cyanobenzothiazole and a CIS tripeptide tag (for amidine formation) | Mildly basic | [5][6] |

| Reaction Yield | 65% | Biotin-PEG₄-CBT and CX10R7-sfGFP | PBS, pH 7.4, 37°C, 1 h | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Bis-CBT-PEG5 bioconjugation.

General Protocol for Protein Labeling with a CBT-PEG Conjugate

This protocol describes a general workflow for labeling a protein containing an N-terminal cysteine with a CBT-functionalized PEG molecule.

Materials:

-

Protein with an N-terminal cysteine (e.g., CX10R7-sfGFP)

-

CBT-PEG reagent (e.g., Biotin-PEG₄-CBT as a model)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tubes

Protocol:

-

Prepare a stock solution of your protein of interest in PBS.

-

Prepare a stock solution of the CBT-PEG reagent in a compatible solvent (e.g., DMSO or water).

-

In a reaction tube, combine the following:

-

Protein solution (to a final concentration of 5 µM)

-

CBT-PEG reagent (to a final concentration of 500 µM)

-

TCEP solution (to a final concentration of 1 mM to ensure the cysteine thiol is reduced)

-

PBS (to the final reaction volume)

-

-

Incubate the reaction mixture at 37°C for 1 hour.[8]

-

Analyze the reaction products by techniques such as LC-MS to confirm conjugation and determine the yield.[8] For biotinylated conjugates, a streptavidin blot can be used for detection.[8]

Protocol for N,S-Double Labeling via Amidine Formation

This protocol outlines the procedure to achieve N,S-double labeling by first forming the N-terminal amidine with CBT, followed by labeling the free thiol.

Materials:

-

Protein with an N-terminal cysteine within a suitable peptide tag (e.g., CIS tag)

-

CBT-functionalized molecule

-

Thiol-reactive reagent (e.g., maleimide-dye)

-

Ammonium bicarbonate buffer (e.g., pH 8.5)

-

TCEP solution

-

Reaction tubes

Protocol:

-

Amidine Formation:

-

Dissolve the protein and the CBT reagent in a buffer of mildly basic pH (e.g., ammonium bicarbonate/acetonitrile (1:1), pH 8.5).[8]

-

Add TCEP to a final concentration of 1 mM.

-

Incubate at 37°C for 1 hour.

-

Purify the protein to remove excess CBT reagent.

-

-

Thiol Labeling:

-

To the purified, amidine-modified protein, add a thiol-reactive reagent (e.g., maleimide-dye) according to the manufacturer's instructions.

-

Incubate under appropriate conditions for the chosen thiol chemistry.

-

Purify the dually labeled protein.

-

-

Confirm the dual labeling by mass spectrometry.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for bioconjugation using Bis-CBT-PEG5.

Caption: Reaction mechanism of Bis-CBT-PEG5 with N-terminal cysteine.

Caption: A typical experimental workflow for protein crosslinking.

Alternative Reaction Pathway

Caption: pH-dependent reaction pathways for CBT-cysteine conjugation.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]

- 8. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for Bis-Cyano-PEG5. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document extrapolates critical safety information from the well-established toxicological profiles of low molecular weight alkane dinitriles and the general safety characteristics of the polyethylene glycol (PEG) backbone. Researchers and laboratory personnel should handle this compound with the same level of caution as other hazardous nitrile compounds.

Executive Summary of Chemical Hazards

This compound is a bifunctional polyethylene glycol derivative terminated with cyano groups at both ends. While the PEG backbone is generally considered to possess low toxicity, the presence of two terminal cyano (-CN) groups introduces significant potential hazards. Low molecular weight dinitriles, such as malononitrile, succinonitrile, and glutaronitrile, are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4] The primary mechanism of toxicity for nitriles is often related to the in vivo metabolism to cyanide, which can inhibit cellular respiration. Therefore, this compound should be treated as a potentially toxic substance, and rigorous safety protocols must be followed.

Physicochemical and Toxicological Data

| Property | Malononitrile | Succinonitrile | Glutaronitrile |

| Molecular Formula | C₃H₂N₂ | C₄H₄N₂ | C₅H₆N₂ |

| Molecular Weight | 66.06 g/mol | 80.09 g/mol | 94.11 g/mol |

| Appearance | White crystalline solid | Colorless waxy crystals | Light yellow liquid |

| Melting Point | 30-32 °C | 54-57 °C | -29 °C |

| Boiling Point | 218-219 °C | 265-267 °C | 285-287 °C |

| Flash Point | 112 °C | 132 °C | >112 °C |

| Solubility in Water | Soluble | Soluble | Soluble |

| Oral LD50 (Rat) | 14 mg/kg[5] | No data available | No data available |

| Dermal LD50 (Rat) | 350 mg/kg[5] | No data available | No data available |

| Inhalation Hazard | Toxic if inhaled[4] | Harmful concentration of airborne particles can be reached quickly when dispersed[6] | Harmful if inhaled[3] |

| Primary Hazards | Toxic by ingestion, skin contact, and inhalation.[4][7] | Irritating to eyes, skin, and respiratory tract. | Toxic if swallowed; harmful in contact with skin or if inhaled.[1][3] |

Experimental Protocols: Best Practices for Safe Handling

The following are recommended best-practice protocols for handling this compound, based on guidelines for hazardous nitrile compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[6][8]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also required.[6][8]

-

Respiratory Protection: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

Engineering Controls

-

Work should exclusively be performed in a well-ventilated laboratory with a functioning chemical fume hood.[8]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area and prevent further spread. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

-

Waste Disposal: Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visualized Workflows and Pathways

Safe Handling Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemos.de [chemos.de]

- 4. lobachemie.com [lobachemie.com]

- 5. Malononitrile - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Stability of Bis-Cyano-PEG5: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide provides a comprehensive overview of the stability of Bis-Cyano-PEG5, including recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

This compound, a bifunctional polyethylene glycol (PEG) derivative with terminal cyano groups, is a valuable tool in bioconjugation and materials science. The reactivity of the cyano groups allows for their conversion to other functionalities, making this a versatile linker. However, this reactivity also makes the molecule susceptible to degradation if not handled and stored correctly. This guide outlines the critical information necessary for the effective use of this compound.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential. Based on information for similar reactive PEGylated molecules, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Protects against oxidation and moisture-induced degradation. |

| Light Exposure | Protect from light | Prevents light-induced degradation. |

| Moisture | Store in a desiccated environment | The cyano groups are susceptible to hydrolysis. |

Handling Procedures:

-

Before use, allow the container to warm to room temperature before opening. This prevents condensation of moisture onto the compound.

-

For frequent use, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to atmospheric conditions.

-

When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are required, they should be prepared fresh for each use. Storage of stock solutions is not recommended.

Potential Degradation Pathways

The primary route of degradation for this compound is expected to be the hydrolysis of the terminal cyano (nitrile) groups. This hydrolysis can be catalyzed by both acidic and basic conditions and proceeds in a two-step manner.

Expected Hydrolysis Pathway of this compound:

Caption: Expected hydrolysis pathway of this compound.

Under aqueous conditions, the nitrile groups can first hydrolyze to form an amide intermediate. With continued exposure to hydrolytic conditions, this amide can be further hydrolyzed to a carboxylic acid. The rate of these reactions is dependent on pH and temperature.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine the degradation rate.

Forced Degradation Study Design:

A typical forced degradation study would involve exposing solutions of this compound to the following conditions:

| Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C |

| Base Hydrolysis | 0.1 M NaOH at 40°C and 60°C |

| Neutral Hydrolysis | Water at 40°C and 60°C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid-state at 60°C |

| Photostability | Exposure to light (ICH Q1B guidelines) |

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating analytical method.

Proposed Experimental Workflow for a Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodology for Stability Testing

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Recommended HPLC-MS Method:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for separating small polar molecules.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Detection:

-

UV/Vis: While PEG itself does not have a strong chromophore, this can be useful for detecting impurities.

-

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-chromophoric compounds like PEGs.

-

Mass Spectrometry (MS): Essential for identifying the parent compound and its degradation products by their mass-to-charge ratio. Electrospray ionization (ESI) in positive mode would be appropriate.

-

Data Analysis:

The percentage of intact this compound remaining at each time point can be calculated from the peak area in the chromatogram. The degradation rate constant can then be determined by plotting the natural logarithm of the concentration versus time. The mass spectrometer will be critical in identifying the masses of the degradation products, which can confirm the proposed hydrolysis pathway.

Summary of Stability and Storage

| Data Point | Finding/Recommendation |

| Recommended Storage Temperature | -20°C or below |

| Recommended Atmosphere | Inert Gas (Argon or Nitrogen) |

| Light Sensitivity | Protect from light |

| Moisture Sensitivity | High; store in a desiccated environment |

| Primary Degradation Pathway | Hydrolysis of terminal cyano groups to amides and then carboxylic acids |

| Recommended Analytical Method | Reversed-Phase HPLC with ELSD and MS detection |

By understanding the inherent stability of this compound and adhering to the recommended storage and handling guidelines, researchers can ensure the quality and reliability of this versatile reagent in their experiments. The provided experimental framework for stability assessment offers a robust approach for laboratories to verify the integrity of their materials and to further investigate the behavior of this molecule under their specific experimental conditions.

The Unseen Architect: A Technical Guide to the Role of the PEG5 Spacer in Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the design of linker molecules is paramount to the efficacy and safety of novel therapeutics. Among the diverse array of chemical linkers, polyethylene glycol (PEG) chains have emerged as a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of conjugated molecules. This technical guide delves into the specific role of the pentaethylene glycol (PEG5) spacer within the context of a bifunctional cyano-terminated linker, Bis-Cyano-PEG5. While specific literature on "this compound" is sparse, this guide extrapolates its potential functions and applications based on the well-established principles of PEGylation and the emerging chemistry of nitrile-based bioconjugation.

The Multifaceted Role of the PEG5 Spacer

The PEG5 spacer, a short chain of five repeating ethylene glycol units, serves as more than just a simple bridge. Its physicochemical properties impart significant advantages to the molecules it connects.

Enhancing Solubility and Reducing Aggregation

A primary function of the PEG5 spacer is to enhance the aqueous solubility of the conjugated molecule. Many therapeutic agents, particularly small molecule drugs and certain peptides, exhibit poor solubility in physiological environments, which can limit their bioavailability and lead to aggregation. The hydrophilic nature of the PEG chain can mitigate this, improving formulation characteristics and preventing non-specific aggregation.

Modulating Pharmacokinetics and Immunogenicity

The presence of a PEG spacer, even a short one like PEG5, can influence the pharmacokinetic profile of a bioconjugate. The hydrophilic shell created by the PEG can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, a phenomenon known as the "stealth effect."[1] This can lead to a longer circulation half-life and reduced immunogenicity. The length of the PEG chain is a critical parameter in this regard; while longer PEG chains generally offer greater stealth properties, a shorter PEG5 spacer can provide a balance between improved pharmacokinetics and maintaining the biological activity of the parent molecule, which can sometimes be sterically hindered by larger PEG chains.

Providing a Flexible and Defined Spatial Bridge

The PEG5 spacer offers a flexible linkage with a defined length, which is crucial for maintaining the biological function of the conjugated molecules. This spatial separation can prevent steric hindrance between the two conjugated entities, allowing each to interact with its target without interference. The defined length of the PEG5 spacer also allows for precise control over the distance between the conjugated molecules, a critical factor in applications such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

The Reactivity of the Terminal Cyano Groups

The bifunctional nature of this compound is conferred by the cyano (nitrile) groups at each end of the PEG5 spacer. The reactivity of these groups is key to the linker's utility in bioconjugation. While the reactivity of aliphatic nitriles in bioconjugation is less documented than that of their aryl counterparts, recent research into the "nitrile bis-thiol" (NBT) reaction offers a promising avenue for their application.[2][3][4][5][6]

Electron-poor aryl nitriles have been shown to react selectively with molecules containing two thiol groups, such as the reduced disulfide bonds of antibodies, to form stable cyclic adducts.[2][3][4][5][6] It is plausible that the cyano groups of this compound, while aliphatic, could be sufficiently activated by the electron-withdrawing character of the PEG chain to undergo a similar reaction with proximal dithiols under specific conditions. This would enable the use of this compound as a crosslinker for proteins or as a linker to conjugate molecules to antibodies in a site-specific manner.

Quantitative Data and Properties

Due to the limited availability of public data for this compound, the following table summarizes the key quantitative parameters of a PEG5 spacer and the general impact of PEGylation on bioconjugates. These values are illustrative and would require experimental verification for this compound specifically.

| Parameter | Value/Description | Significance |

| PEG5 Spacer Length | ~1.8 nm | Provides a defined spatial separation between conjugated molecules, minimizing steric hindrance. |

| Molecular Weight of PEG5 | 220.26 g/mol | Contributes to the overall size of the conjugate, influencing its pharmacokinetic properties. |

| Solubility | High in aqueous and many organic solvents | Enhances the solubility of hydrophobic molecules, improving formulation and reducing aggregation. |

| Flexibility | High | Allows for conformational freedom of the conjugated molecules, helping to preserve their biological activity. |

| Immunogenicity | Low | The PEG moiety is generally considered non-immunogenic, reducing the potential for an immune response against the conjugate. |

Experimental Protocols

The following section outlines a hypothetical experimental protocol for the conjugation of a thiol-containing molecule to a protein with a reduced disulfide bond using this compound, based on the principles of the nitrile bis-thiol reaction. It is critical to note that the reactivity of the aliphatic cyano groups in this compound for this specific application would need to be empirically validated.

Protein Disulfide Bond Reduction

Objective: To generate free thiol groups for conjugation.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Desalting column

Procedure:

-

Prepare a solution of the protein at a known concentration.

-

Add a 10-50 fold molar excess of the reducing agent (TCEP is often preferred as it does not require removal before conjugation).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

If using DTT, remove the excess reducing agent using a desalting column equilibrated with a nitrogen-purged conjugation buffer (e.g., PBS, pH 7.4).

Conjugation with this compound

Objective: To crosslink the reduced protein or conjugate a thiol-containing molecule.

Materials:

-

Reduced protein solution

-

This compound linker dissolved in a compatible organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4, nitrogen-purged)

Procedure:

-

Immediately after reduction and buffer exchange, add a 5-20 fold molar excess of the this compound solution to the reduced protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

The progress of the reaction can be monitored by techniques such as SDS-PAGE (to observe the formation of crosslinked species) or LC-MS (to confirm the mass of the conjugate).

Purification and Characterization of the Conjugate

Objective: To remove unreacted linker and characterize the final product.

Materials:

-

Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

-

Characterization instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, LC-MS)

Procedure:

-

Purify the reaction mixture using an appropriate chromatography method to separate the conjugate from unreacted protein and excess linker.

-

Characterize the purified conjugate to determine the degree of labeling (e.g., using spectrophotometry if the conjugated molecule has a chromophore), purity (by SDS-PAGE and SEC), and identity (by LC-MS).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflow and a potential signaling pathway application.

Caption: A generalized experimental workflow for protein conjugation using this compound.

Caption: Hypothetical ADC targeting a cancer cell signaling pathway.

Conclusion

The PEG5 spacer in this compound is a critical component that likely imparts favorable physicochemical properties to the linker and the resulting bioconjugates. By enhancing solubility, providing a flexible and defined spacer, and potentially reducing immunogenicity, the PEG5 moiety contributes significantly to the overall performance of the linker. The terminal cyano groups, while requiring further experimental validation for their reactivity in an aliphatic context, hold the potential for novel bioconjugation strategies, particularly for crosslinking or conjugating molecules to thiol-containing targets. As the field of bioconjugation continues to evolve, a deeper understanding and empirical exploration of linkers like this compound will be instrumental in the development of the next generation of targeted therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Cyano-PEG5 is a homobifunctional crosslinking reagent that facilitates the covalent conjugation of proteins and other biomolecules. This reagent is presumed to feature electron-deficient aryl nitrile functional groups at both ends of a five-unit polyethylene glycol (PEG) spacer. The primary application of this reagent is the site-specific modification of proteins through the "Nitrile Bis-Thiol" (NBT) reaction, which targets reduced disulfide bonds.[1][2] This method allows for a stable, one-carbon bridge to be formed between the two sulfur atoms of the original disulfide, resulting in a site-selective and stable conjugate.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties. This protocol provides a detailed methodology for the conjugation of proteins using this compound, including protein preparation, the conjugation reaction, and purification of the final conjugate.

Principle of the Reaction

The conjugation reaction with this compound is based on the "Nitrile Bis-Thiol" (NBT) chemistry. This reaction involves the selective interaction of an electron-poor aryl nitrile with two thiol (sulfhydryl) groups. In the context of protein conjugation, these thiol groups are typically generated by the reduction of a disulfide bond between two cysteine residues. The reaction proceeds to form a stable, covalent linkage, effectively bridging the two cysteine residues with the PEGylated linker. This approach offers a high degree of site-specificity, as the conjugation occurs at the location of the original disulfide bond.

Materials and Reagents

-

Protein of interest: Containing at least one accessible disulfide bond.

-

This compound: (Presumed structure with terminal aryl nitrile groups)

-

Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP), or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-8.0

-

Quenching Reagent: N-acetylcysteine or other thiol-containing compound

-

Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (optional)

Experimental Protocols

I. Protein Preparation and Disulfide Reduction

This initial step is critical for exposing the thiol groups necessary for the conjugation reaction.

-

Protein Solution Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Addition of Reducing Agent:

-

Using TCEP: Add a 10-50 fold molar excess of TCEP to the protein solution. TCEP is often preferred as it is stable, odorless, and does not absorb at 280 nm.

-

Using DTT: Alternatively, add a 10-50 fold molar excess of DTT.

-

-

Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours to ensure complete reduction of the disulfide bonds.

-

Removal of Reducing Agent (Optional but Recommended): If desired, the reducing agent can be removed prior to the addition of this compound using a desalting column. This can help to minimize side reactions.

II. Protein Conjugation with this compound

This is the core step where the PEG linker is covalently attached to the protein.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration, and then dilute it into the reaction buffer.

-

Addition to Protein: Add a 5-20 fold molar excess of the dissolved this compound to the reduced protein solution. The optimal ratio will need to be determined empirically for each specific protein.

-